N-(9-Acridinyl)maleimide

Descripción

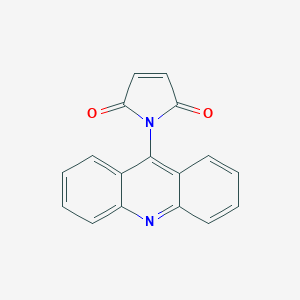

Structure

3D Structure

Propiedades

IUPAC Name |

1-acridin-9-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2/c20-15-9-10-16(21)19(15)17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFIKBMPEOEIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198030 | |

| Record name | N-(9-Acridinyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49759-20-8 | |

| Record name | N-(9-Acridinyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049759208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(9-Acridinyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Acridinyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-(9-Acridinyl)maleimide (NAM)

This compound (NAM) is a heterocyclic aromatic compound that serves as a highly valuable fluorescent reagent in biological and chemical research. It is specifically designed for the sensitive detection and quantification of thiol-containing molecules. This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and key experimental protocols.

Chemical Structure and Properties

This compound's structure is a combination of two key functional moieties: a planar, tricyclic acridine (B1665455) ring system and a reactive maleimide (B117702) group. The acridine portion is a well-known fluorophore, while the maleimide group provides specific reactivity towards sulfhydryl (thiol) groups.

-

IUPAC Name: 1-(acridin-9-yl)pyrrole-2,5-dione[1]

The compound is characterized as a light yellow to yellow solid powder.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 274.27 g/mol | [1][2] |

| Exact Mass | 274.074 g/mol | [4] |

| Melting Point | 188-190 °C | [2][3] |

| Boiling Point | 508.2 °C at 760 mmHg | [2][3] |

| Density | 1.43 g/cm³ | [2][3] |

| Appearance | Light yellow to yellow solid powder | [4] |

| Solubility | Soluble in DMSO, Chloroform, Methanol | [3][5][6] |

| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years) | [4] |

| In Solvent: -80°C (6 months), -20°C (1 month) | [4][5][7] | |

| Safety | Irritating to eyes, respiratory system, and skin | [2] |

Table 2: Fluorescent Properties of this compound-Thiol Adducts

| Property | Wavelength (nm) | Source |

| Excitation (Ex) | ~344-355 nm | [7] |

| Emission (Em) | ~454-465 nm (Strong Blue Fluorescence) | [5][7] |

Reactivity and "Turn-On" Fluorescence Mechanism

The primary utility of NAM stems from its specific reaction with thiols and the resulting change in its fluorescent properties.

Thiol-Maleimide Conjugation The maleimide group of NAM reacts selectively with the sulfhydryl group of a thiol (e.g., the side chain of a cysteine residue in a protein) via a Michael addition reaction.[8][9] This reaction forms a stable covalent thioether bond. The reaction is highly efficient and proceeds rapidly under mild conditions, typically at a neutral or slightly basic pH (7.0-7.5).

Fluorescence Mechanism A key feature of NAM is its "turn-on" fluorescence. In its unreacted state, NAM exhibits minimal to no fluorescence.[4][5][7] Upon conjugation with a thiol, the resulting thioether adduct becomes strongly fluorescent, emitting a bright blue light.[5][10][11] This property is highly advantageous as it allows for the detection of thiols with a high signal-to-noise ratio, often without needing to remove the unreacted probe.[12] The fluorescence of the maleimide itself is quenched, but this quenching is relieved upon reaction with a thiol.[13]

It is important to note that the thiol-maleimide linkage can be susceptible to hydrolysis or a retro-Michael reaction, which can lead to reversibility, though it is generally considered stable.[8][14][15]

Caption: Reaction pathway of NAM with a thiol-containing molecule.

Experimental Protocols

A. Synthesis of this compound

A documented method for synthesizing NAM involves the reaction of 9-aminoacridine (B1665356) with maleic anhydride. The process proceeds through a dehydrative cyclization step, often facilitated by polyphosphoric acid, to yield the final product.[10][11][16]

B. General Protocol for Protein Labeling with NAM

This protocol provides a general workflow for conjugating NAM to cysteine residues in proteins. Optimization is often required for specific proteins and applications.

1. Reagent Preparation:

-

Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).

-

NAM Stock Solution: Prepare a 10 mM stock solution of NAM in anhydrous DMSO or DMF. Warm the vial to room temperature before opening and vortex to ensure the compound is fully dissolved.[17] Store unused stock solution protected from light at -20°C for up to one month.[5]

2. (Optional) Reduction of Disulfide Bonds:

-

To label cysteine residues involved in disulfide bonds, the protein must first be reduced.

-

Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.

-

Incubate for 20-30 minutes at room temperature. It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[17]

-

Note: If using DTT, it must be removed prior to adding NAM, as it will react with the maleimide. TCEP does not need to be removed.

3. Conjugation Reaction:

-

Add the NAM stock solution to the protein solution to achieve a final molar ratio of dye-to-protein between 10:1 and 20:1. This ratio should be optimized for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the Conjugate:

-

Remove unreacted NAM by size-exclusion chromatography (e.g., using a Sephadex G-25 column), dialysis, or other suitable purification methods.[17]

5. Characterization:

-

Determine the degree of labeling (moles of NAM per mole of protein) by measuring the absorbance of the protein (typically at 280 nm) and the acridine dye at its absorbance maximum.

Caption: Flowchart of a typical protein labeling experiment using NAM.

Applications in Research and Development

The unique properties of this compound make it a versatile tool for various applications:

-

Fluorometric Analysis: It is widely used for the sensitive quantification of low molecular weight thiols, such as cysteine and glutathione, in biological samples.[4][5][7]

-

HPLC Labeling: NAM serves as a pre-column derivatization reagent for the fluorescent detection of thiol-containing compounds in High-Performance Liquid Chromatography (HPLC).[3]

-

Protein Labeling and Conjugation: It is used to fluorescently label proteins at specific cysteine residues. This is crucial for studying protein structure, function, and interactions, as well as for creating antibody-drug conjugates (ADCs) and other bioconjugates.[8][13]

Safety and Handling

-

Hazards: this compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1][2]

-

Precautions: Standard laboratory safety precautions should be taken. Wear suitable protective clothing, gloves, and eye/face protection.[2] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2]

-

Storage: The compound should be stored protected from light.[4][5] Recommended storage for the solid powder is at 2-8°C or -20°C for long-term stability.[2][3] Solutions in organic solvents should be stored at -20°C or -80°C and used within one to six months.[5][7]

References

- 1. This compound | C17H10N2O2 | CID 3016496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (NAM) | CAS 49759-20-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Cas 49759-20-8,NAM | lookchem [lookchem.com]

- 4. This compound I CAS#: 49759-20-8 I fluorescent thiol reagent I InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - BG [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of N-(9-Acridiny) maleimide, a Fluorometrical Reagent for Thiol Compounds [jstage.jst.go.jp]

- 17. biotium.com [biotium.com]

N-(9-Acridinyl)maleimide: A Thiol-Reactive Fluorescent Probe for Advancing Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(9-Acridinyl)maleimide (NAM) is a valuable chemical tool in biomedical and pharmaceutical research, primarily utilized as a selective, thiol-reactive fluorescent probe. This guide provides a comprehensive overview of its applications, underlying mechanisms, and detailed protocols for its use in laboratory settings.

Core Principles and Mechanism of Action

NAM is a maleimide-containing derivative of the fluorophore acridine. In its native state, NAM is essentially non-fluorescent. However, upon reaction with a sulfhydryl (thiol) group, such as the side chain of a cysteine residue in a protein or in the antioxidant glutathione (B108866), a stable thioether bond is formed. This covalent modification leads to a significant increase in fluorescence, emitting a strong blue light upon excitation. This "turn-on" fluorescence mechanism makes NAM an excellent tool for specific detection and quantification of thiol-containing molecules.

The reaction of the maleimide (B117702) group with a thiol proceeds via a Michael addition, which is highly specific for sulfhydryl groups at neutral to slightly alkaline pH. This specificity allows for the targeted labeling of cysteine residues in proteins, even in the presence of other nucleophilic amino acid side chains.

Key Applications in Research

The unique properties of NAM lend it to a variety of research applications:

-

Quantification of Thiols: NAM is widely used for the sensitive fluorometric determination of low molecular weight thiols, most notably cysteine and glutathione.[1] The direct correlation between thiol concentration and fluorescence intensity allows for precise quantification in biological samples.

-

Protein Labeling and Conformational Studies: By specifically labeling cysteine residues, NAM serves as a fluorescent tag to study protein structure, function, and dynamics. Changes in the local environment of the attached probe due to protein folding, unfolding, or ligand binding can lead to alterations in its fluorescence properties, providing insights into conformational changes.

-

Fluorescence Microscopy: Although less common than other fluorophores, NAM-labeled proteins can be visualized using fluorescence microscopy to study their localization and trafficking within cells.

-

Drug Development: In the context of drug development, NAM can be used to study drug-protein interactions, particularly if the drug affects the accessibility of cysteine residues or the overall conformation of the target protein.

Quantitative Data

The photophysical properties of the this compound-thiol adduct are crucial for its application. While exact values can vary depending on the solvent and the specific thiol it reacts with, the following table summarizes the key quantitative data.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~360 - 380 nm | The excitation maximum is in the near-UV range. |

| Emission Wavelength (λem) | ~440 - 460 nm | The emission is in the blue region of the visible spectrum. |

| Appearance of Adduct | Strong Blue Fluorescence | The unreacted NAM is essentially non-fluorescent. |

| Extinction Coefficient (ε) | Not consistently reported | The extinction coefficient for the thiol adduct is not well-documented in the literature. It is generally lower than that of brighter, visible-light excitable dyes. |

| Quantum Yield (Φ) | Not consistently reported | The quantum yield of the thiol adduct is also not widely reported but is sufficient for sensitive detection in many applications. |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of cysteine residues in a protein of interest with NAM.

Materials:

-

Protein of interest (containing at least one cysteine residue)

-

This compound (NAM)

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable buffer (e.g., Tris, HEPES)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the chosen buffer at a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding NAM, as it will react with the maleimide.

-

-

NAM Stock Solution Preparation:

-

Prepare a 10 mM stock solution of NAM in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the NAM stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for each protein.

-

-

Purification:

-

Remove the unreacted NAM by size-exclusion chromatography (e.g., a Sephadex G-25 column) or by dialysis against the working buffer.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the NAM adduct at its excitation maximum (~360-380 nm).

-

Protocol 2: Fluorometric Quantification of Glutathione (GSH)

This protocol describes a method for quantifying the concentration of glutathione in a biological sample using NAM.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

This compound (NAM)

-

Glutathione (GSH) standard

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Trichloroacetic acid (TCA) or other deproteinizing agent

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Homogenize the tissue or lyse the cells in a suitable buffer.

-

Deproteinize the sample by adding an equal volume of cold 10% (w/v) TCA.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the low molecular weight thiols.

-

-

Standard Curve Preparation:

-

Prepare a series of GSH standards of known concentrations in the phosphate buffer.

-

-

Reaction with NAM:

-

In a 96-well black plate or cuvettes, add a defined volume of the deproteinized sample supernatant or the GSH standards.

-

Add the phosphate buffer to bring the total volume to a desired level.

-

Add a solution of NAM in a suitable solvent (e.g., ethanol (B145695) or DMSO) to each well/cuvette to a final concentration that is in excess of the highest expected thiol concentration.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with excitation set to ~360-380 nm and emission set to ~440-460 nm.

-

-

Quantification:

-

Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve.

-

Determine the GSH concentration in the samples by interpolating their fluorescence intensity values on the standard curve.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of N-(9-Acridinyl)maleimide (NAM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(9-Acridinyl)maleimide (NAM), a pivotal fluorescent reagent for the detection and quantification of thiol compounds. While the seminal work on NAM synthesis was published in the 1970s, this document collates available information and presents a detailed, plausible experimental protocol based on established chemical principles for the synthesis of N-substituted maleimides and the purification of acridine (B1665455) derivatives.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 274.28 g/mol | [2] |

| Appearance | Light yellow to yellow solid powder | [1] |

| Melting Point | 188-190 °C | [1] |

| Excitation Wavelength (Ex) | 344 nm | |

| Emission Wavelength (Em) | 454 nm | |

| Solubility | Soluble in DMSO (5 mg/mL with warming), DMF | [2] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the formation of the intermediate, N-(9-acridinyl)maleamic acid, through the reaction of 9-aminoacridine (B1665356) with maleic anhydride (B1165640). The second step is the dehydrative cyclization of the maleamic acid intermediate to yield the final product, this compound.[1]

Step 1: Synthesis of N-(9-acridinyl)maleamic acid

In this step, the primary amine, 9-aminoacridine, reacts with maleic anhydride in an aprotic solvent to form the corresponding maleamic acid.

Experimental Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous ethyl ether.

-

With continuous stirring, slowly add a solution of 19.4 g (0.1 mol) of 9-aminoacridine in 50 mL of anhydrous ethyl ether through the dropping funnel.

-

A thick suspension will form. Continue stirring the mixture at room temperature for 1 hour.

-

Cool the flask in an ice bath to 15-20 °C.

-

Collect the precipitated N-(9-acridinyl)maleamic acid by vacuum filtration.

-

Wash the solid with two 50 mL portions of cold ethyl ether.

-

Dry the product under vacuum to yield a fine, cream-colored powder.

Step 2: Cyclization of N-(9-acridinyl)maleamic acid to this compound

The dehydrative cyclization of the maleamic acid intermediate is achieved using a mixture of acetic anhydride and sodium acetate, or alternatively with polyphosphoric acid as has been noted for this specific synthesis.[1]

Experimental Protocol:

-

In a 500 mL Erlenmeyer flask, combine 29.2 g (approximately 0.1 mol) of the dried N-(9-acridinyl)maleamic acid with 150 mL of acetic anhydride and 15 g of anhydrous sodium acetate.

-

Heat the mixture on a steam bath with swirling for 30 minutes to dissolve the suspension.

-

Cool the reaction mixture to room temperature in a water bath.

-

Slowly pour the cooled reaction mixture into 500 mL of ice-water with vigorous stirring.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration.

-

Wash the product thoroughly with three 100 mL portions of cold water.

-

Dry the crude product in a desiccator over P₂O₅.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and by-products. A combination of column chromatography and recrystallization is recommended for obtaining a high-purity product.

Column Chromatography

Experimental Protocol:

-

Prepare a silica (B1680970) gel slurry (30-400 mesh) in a suitable non-polar solvent such as toluene.

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the non-polar solvent.

-

Load the solution onto the silica gel column.

-

Elute the column with the non-polar solvent. Impurities are expected to be adsorbed by the silica gel.

-

Collect the eluate containing the this compound.

-

Monitor the elution using thin-layer chromatography (TLC).

Thin-Layer Chromatography (TLC) Monitoring

For monitoring the purification process, a mobile phase of chloroform/methanol (9:2 v/v) can be effective for separating acridine derivatives.[3]

Experimental Protocol:

-

Spot the collected fractions onto a silica gel TLC plate.

-

Develop the plate in a chamber saturated with the chloroform/methanol mobile phase.

-

Visualize the spots under UV light (254 nm and/or 366 nm). The product should appear as a distinct spot.

Recrystallization

Following chromatographic purification, recrystallization can be performed to obtain highly pure crystalline this compound. For related acridine derivatives, diethyl ether has been used as a recrystallization solvent.[3]

Experimental Protocol:

-

Dissolve the product from the column chromatography in a minimum amount of hot diethyl ether.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the yellow crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the purified this compound under vacuum.

Diagrams

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for NAM synthesis and purification.

References

Photophysical Properties of N-(9-Acridinyl)maleimide Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Acridinyl)maleimide (NAM) is a valuable fluorescent probe utilized extensively in biochemical and biomedical research. This thiol-reactive compound is intrinsically non-fluorescent; however, upon conjugation with sulfhydryl groups present in molecules such as cysteine, glutathione, and proteins, it exhibits strong blue fluorescence.[1][2][3][4][5][6][7][8] This "turn-on" fluorescent property makes NAM an excellent tool for the sensitive detection and quantification of thiols in various biological systems. This technical guide provides an in-depth overview of the core photophysical properties of NAM conjugates, detailed experimental protocols for their preparation and characterization, and visual representations of the underlying chemical processes and workflows.

Core Photophysical Properties of NAM Conjugates

Data Presentation

The following tables summarize the available quantitative data for NAM and its conjugates. It is important to note that the photophysical parameters can vary depending on the specific experimental conditions.

| Conjugate | Solvent/Environment | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | Reference(s) |

| This compound (NAM) | Various | ~360 - 380 | Weakly Fluorescent | Not Reported | Not Reported | [2] |

| NAM-Cysteine Conjugate | Aqueous Buffer (pH 7.4) | ~380 | ~450 - 470 | Not Reported | Not Reported | [2][5] |

| NAM-Glutathione Conjugate | Aqueous Buffer (pH 7.4) | ~380 | ~450 - 470 | Not Reported | Not Reported | [2][5] |

| General NAM-Thiol Adducts | Blue Emission Range | <380 (UV) | 451 - 495 | Not Reported | Not Reported | [2][7] |

Note: The lack of reported quantum yields and fluorescence lifetimes for specific NAM conjugates in various solvents represents a significant data gap in the current literature. The environmental sensitivity of acridine (B1665455) dyes suggests that these values would be highly dependent on the solvent's polarity and proticity.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of NAM to thiol-containing molecules and the subsequent measurement of their photophysical properties.

Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule (e.g., Cysteine or a Cysteine-Containing Peptide/Protein)

1. Materials:

-

This compound (NAM)

-

Thiol-containing molecule (e.g., L-cysteine, glutathione, or a purified cysteine-containing protein)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer (50-100 mM), pH 7.0-7.5. The buffer should be degassed to minimize oxidation of thiols.

-

Reducing Agent (optional but recommended for proteins): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

-

Solvent for NAM stock solution: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

2. Procedure:

-

Preparation of NAM Stock Solution: Prepare a 10 mM stock solution of NAM in anhydrous DMF or DMSO. Store in a light-protected, moisture-free container at -20°C.

-

Preparation of Thiol Solution:

-

For small molecules (e.g., cysteine, glutathione): Dissolve the thiol in the reaction buffer to a final concentration of 1-5 mM.

-

For proteins: Dissolve the purified protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use dithiothreitol (B142953) (DTT) as it contains a thiol group that will react with NAM. If DTT must be used, it must be removed by dialysis or size-exclusion chromatography before adding NAM.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the NAM stock solution to the thiol solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Remove the unreacted NAM by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired buffer for subsequent analysis.

-

Monitor the elution of the fluorescently labeled conjugate using a UV-Vis spectrophotometer (at the absorbance maximum of the conjugate) or by eye if the fluorescence is sufficiently bright.

-

-

Determination of Degree of Labeling (for proteins):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the NAM-conjugate (around 380 nm).

-

Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the protein at 280 nm (corrected for the absorbance of the dye at 280 nm).

-

Calculate the concentration of the conjugated dye using the Beer-Lambert law and the extinction coefficient of the NAM-thiol adduct.

-

The degree of labeling is the molar ratio of the dye to the protein.

-

Protocol 2: Measurement of Photophysical Properties

1. Instrumentation:

-

UV-Visible Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Time-resolved fluorescence spectrometer (for lifetime measurements)

-

Quartz cuvettes (1 cm path length)

2. Procedure:

-

Absorption Spectroscopy:

-

Prepare a series of dilutions of the purified NAM conjugate in the solvent of interest.

-

Record the absorption spectrum from approximately 300 nm to 500 nm.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Steady-State Fluorescence Spectroscopy:

-

Using the same solutions, excite the sample at the determined λ_abs.

-

Record the emission spectrum over a range that covers the expected blue fluorescence (e.g., 400 nm to 600 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a series of solutions of the NAM conjugate and a standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Ensure the absorbance of all solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield of the NAM conjugate using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Use a time-resolved fluorescence spectrometer (e.g., Time-Correlated Single Photon Counting - TCSPC).

-

Excite the sample at λ_abs with a pulsed light source.

-

Record the fluorescence decay profile.

-

Analyze the decay curve to determine the fluorescence lifetime (τ). The decay may be mono- or multi-exponential depending on the complexity of the conjugate's environment.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Given that this compound primarily functions as a fluorescent labeling reagent for the detection of thiols, there are no complex signaling pathways to depict. Instead, the following diagrams illustrate the fundamental chemical reaction and a general workflow for the characterization of NAM conjugates.

References

- 1. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Environment-insensitive fluorescent probes: [researchfeatures.com]

- 3. mdpi.com [mdpi.com]

- 4. Environmentally sensitive fluorescent nucleoside analogues as probes for nucleic acid - protein interactions: molecular design and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound I CAS#: 49759-20-8 I fluorescent thiol reagent I InvivoChem [invivochem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

N-(9-Acridinyl)maleimide: A Technical Guide to its Application as a Fluorescent Probe for Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(9-Acridinyl)maleimide (NAM) as a fluorescent probe for the detection and quantification of thiols. NAM is a valuable tool in various research and drug development applications due to its property of becoming fluorescent upon reaction with sulfhydryl groups. This document outlines the core principles of NAM-based thiol detection, its photophysical properties, detailed experimental protocols, and its applications.

Introduction

This compound (NAM) is a thiol-reactive fluorescent probe that is virtually non-fluorescent in its native state.[1][2][3] Upon reaction with a thiol-containing compound, such as the amino acids cysteine and glutathione (B108866), it forms a stable thioether bond, resulting in a significant increase in fluorescence emission in the blue region of the spectrum.[1][2][3] This "turn-on" fluorescence mechanism makes NAM a highly sensitive and specific reagent for the detection and quantification of thiols in biological and chemical systems.

The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electrophilic double bond of the maleimide (B117702) moiety.[4] This covalent and irreversible reaction is a common strategy for labeling biomolecules.[4]

Physicochemical and Photophysical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 274.28 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | Soluble in DMSO and DMF | [2] |

| Storage | Store at 4°C, protected from light. In solvent, store at -20°C or -80°C. | [2] |

Table 2: Photophysical Properties of this compound-Thiol Adducts

| Property | Value | Reference |

| Excitation Maximum (λex) | < 380 nm (UV) | [3] |

| Emission Maximum (λem) | 451-495 nm (Blue) | [3] |

| Fluorescence Quantum Yield (ΦF) | Data not available | |

| Reaction Rate Constant (k) | Data not available |

Reaction Mechanism and Experimental Workflow

The fundamental principle behind the use of NAM as a thiol probe is the nucleophilic addition of a thiol to the maleimide double bond. This reaction is highly specific for thiols at neutral pH.

Reaction Mechanism

Caption: Reaction of NAM with a thiol to form a fluorescent adduct.

General Experimental Workflow

The following diagram outlines a typical workflow for the quantification of thiols using NAM.

Caption: General workflow for thiol quantification using NAM.

Experimental Protocols

This section provides a detailed methodology for the quantification of thiols using this compound. This protocol is a general guideline and may require optimization for specific applications.

Materials

-

This compound (NAM)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thiol-free water

-

Microplate reader with fluorescence detection capabilities

-

Black, clear-bottom microplates

-

Thiol standards (e.g., L-Cysteine or Glutathione)

Reagent Preparation

-

NAM Stock Solution (10 mM):

-

Allow the vial of NAM to warm to room temperature.

-

Dissolve the required amount of NAM in anhydrous DMSO or DMF to a final concentration of 10 mM. For example, dissolve 2.74 mg of NAM in 1 mL of solvent.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Thiol Standard Stock Solution (10 mM):

-

Prepare a 10 mM stock solution of the desired thiol standard (e.g., L-Cysteine or Glutathione) in thiol-free water or an appropriate buffer.

-

-

Working Solutions:

-

On the day of the experiment, prepare a series of dilutions of the thiol standard in PBS (pH 7.4) to generate a standard curve. A typical concentration range is 0-100 µM.

-

Prepare a working solution of NAM by diluting the 10 mM stock solution in PBS (pH 7.4). The final concentration of NAM in the assay will depend on the expected thiol concentration in the sample. A common starting point is a 2 to 10-fold molar excess of NAM over the highest expected thiol concentration.

-

Assay Procedure

-

Sample Preparation:

-

Prepare your biological or chemical samples in PBS (pH 7.4). If necessary, perform dilutions to ensure the thiol concentration falls within the range of the standard curve.

-

-

Reaction Setup:

-

Pipette 50 µL of each thiol standard and sample into the wells of a black, clear-bottom microplate.

-

Add 50 µL of the NAM working solution to each well.

-

Include a blank control containing 50 µL of PBS and 50 µL of the NAM working solution.

-

-

Incubation:

-

Incubate the microplate at room temperature for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically for your specific application.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader.

-

Set the excitation wavelength to a value below 380 nm (e.g., 360 nm) and the emission wavelength in the range of 451-495 nm (e.g., 470 nm). The exact optimal wavelengths should be determined experimentally.

-

Data Analysis

-

Subtract the fluorescence intensity of the blank from all standard and sample readings.

-

Plot the corrected fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the thiol concentration in your samples by interpolating their fluorescence intensity values on the standard curve.

Applications in Research and Drug Development

The ability of NAM to selectively react with and fluorescently label thiols makes it a versatile tool in several areas:

-

Quantification of free thiols in proteins and peptides: Determining the number of accessible cysteine residues is crucial for protein characterization, studying protein folding, and for site-specific conjugation strategies.

-

Monitoring enzyme kinetics: Assaying the activity of enzymes that produce or consume thiols.

-

Drug discovery and development:

-

Screening for compounds that inhibit or activate thiol-dependent enzymes.

-

Studying the mechanism of action of drugs that interact with cellular thiols.

-

In the development of antibody-drug conjugates (ADCs), maleimide chemistry is a key technology for linking cytotoxic drugs to antibodies via cysteine residues.[5]

-

-

Cellular biology: Investigating the role of glutathione and other thiols in cellular redox signaling and oxidative stress.

Conclusion

This compound is a valuable fluorescent probe for the sensitive and specific detection of thiols. Its "turn-on" fluorescence upon reaction with sulfhydryl groups provides a robust method for quantification in a variety of research and drug development contexts. While specific photophysical and kinetic data for NAM-thiol adducts require further characterization, the principles and protocols outlined in this guide provide a solid foundation for its successful application in the laboratory. As with any analytical method, optimization of reaction conditions and careful validation are essential for obtaining accurate and reproducible results.

References

- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [논문]Application of this compound as a fluorescent detection reagent of cysteine and related thiols and disulfide compounds on thin-layer chromatogram. [scienceon.kisti.re.kr]

The Inner Workings of N-(9-Acridinyl)maleimide: A Technical Guide to its Thiol-Specific Fluorescence

For Immediate Release

A deep dive into the mechanism of N-(9-Acridinyl)maleimide (NAM) fluorescence activation upon reaction with thiols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this powerful analytical tool.

This compound (NAM) is a well-established fluorogenic reagent that exhibits a remarkable and highly useful property: it is virtually non-fluorescent in its native state but becomes intensely fluorescent upon reaction with thiol-containing compounds such as cysteine and glutathione. This "turn-on" fluorescence mechanism has made NAM a valuable tool for the sensitive and selective quantification of thiols in a variety of biological and chemical systems. This technical guide elucidates the core mechanism of NAM's fluorescence with thiols, presents key quantitative data, provides detailed experimental protocols, and visualizes the underlying processes.

The "Turn-On" Fluorescence Mechanism: A Tale of Two Moieties

The fluorescence properties of this compound are intricately linked to the interaction between its two key functional components: the acridine (B1665455) fluorophore and the maleimide (B117702) group. In its unreacted state, the inherent fluorescence of the acridine moiety is suppressed through a process known as photoinduced electron transfer (PET). The electron-deficient maleimide group acts as a quencher, effectively "switching off" the fluorescence of the acridinyl group.

The reaction of NAM with a thiol-containing molecule, such as cysteine or glutathione, proceeds via a Michael-type addition. In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This covalent bond formation disrupts the electronic communication between the maleimide and the acridine ring system. Consequently, the photoinduced electron transfer process is inhibited, leading to a dramatic increase in the fluorescence quantum yield of the acridine fluorophore, which emits a strong blue fluorescence.

This reaction is highly specific for thiols under controlled pH conditions, making NAM a selective probe for quantifying these important biomolecules. The fluorescence intensity of the resulting NAM-thiol adduct is directly proportional to the concentration of the thiol, allowing for precise quantitative analysis.

Quantitative Photophysical and Kinetic Data

To facilitate the effective use of this compound in research and development, the following tables summarize key quantitative data for the interaction of NAM with common thiols.

| Parameter | Value | Thiol Compound(s) | Reference(s) |

| Excitation Maximum (λex) | ~362 nm | Cysteine | [1] |

| Emission Maximum (λem) | ~426 nm | Cysteine | [1] |

| pH for Stable Fluorescence | 8.8 | Glutathione | [2] |

| Linear Concentration Range | 0.001 nmole/ml to 100 nmole/ml | Glutathione | [2] |

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the reaction mechanism, a typical experimental workflow, and the logical relationship of the fluorescence "turn-on" mechanism.

References

N-(9-Acridinyl)maleimide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties of N-(9-Acridinyl)maleimide (NAM), a prominent fluorescent probe for thiol detection. This guide provides a comprehensive overview of its solubility in various solvents and its stability under different conditions, crucial for its effective application in research and drug development.

This compound is a valuable reagent for scientists and professionals in drug development due to its utility in fluorescently labeling thiol-containing molecules. Its application, however, is contingent on a thorough understanding of its solubility and stability. This technical guide consolidates available data and provides experimental frameworks for the effective use of this compound.

Core Physicochemical Properties

This compound is a yellow solid with a molecular weight of 274.27 g/mol .[1] It is widely used as a fluorescent labeling agent for thiols, such as cysteine residues in proteins and glutathione.[2][3][4] The molecule itself is weakly fluorescent, but upon reaction with a thiol, it forms a highly fluorescent thioether adduct, a property that is exploited in various detection assays.

Solubility Profile

The solubility of this compound is a critical parameter for its use in different experimental settings. While comprehensive quantitative data across a wide range of solvents is not extensively published, some information is available.

Table 1: Solubility of this compound

| Solvent | Solubility (Quantitative) | Solubility (Qualitative) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL (~18.23 mM)[2][5] | Soluble | Warming and ultrasonication may be required for complete dissolution.[5] Stock solutions in DMSO are commonly prepared for biological experiments.[6][7] |

| Dimethylformamide (DMF) | Data not available | Expected to be soluble | DMF is a polar aprotic solvent similar to DMSO and is often used for dissolving maleimide (B117702) compounds.[7] |

| Acetonitrile (ACN) | Data not available | Sparingly soluble | Often used in HPLC mobile phases for the analysis of maleimide conjugates. |

| Ethanol | Data not available | Sparingly soluble | |

| Methanol | Data not available | Sparingly soluble | |

| Water | Data not available | Poorly soluble | Aqueous buffers are typically used for the labeling reaction, but the compound is introduced from a stock solution in an organic solvent like DMSO.[6][7] |

Stability Considerations

The stability of this compound is influenced by several factors, primarily the reactivity of the maleimide group and the stability of the acridine (B1665455) ring.

Maleimide Group Instability

The maleimide moiety is susceptible to two main degradation pathways:

-

Hydrolysis: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly at neutral to alkaline pH.[8][9] Below pH 4, the rate of hydrolysis is generally independent of pH.[9]

-

Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol can be reversible, especially in the presence of other thiols. This "thiol exchange" can lead to the transfer of the acridinyl label to other thiol-containing molecules, which can be a source of artifacts in biological systems.[10]

Acridine Ring Stability

The 9-aminoacridine (B1665356) scaffold can also be susceptible to hydrolysis at the C9-N bond, which would result in the formation of acridone (B373769) derivatives.[11] This process may be influenced by factors such as pH and temperature, although specific data for this compound is limited.

Storage Recommendations

For long-term storage, this compound powder should be stored at -20°C and protected from light.[2][3] Stock solutions in anhydrous DMSO can be stored at -20°C for about a month or at -80°C for up to six months, also with protection from light.[3]

Experimental Protocols

Protocol for Determining Solubility

A standard method for determining the solubility of a compound like this compound involves the following steps:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the solvent of interest.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol for Assessing Stability by HPLC

The stability of this compound in a given solvent or buffer can be monitored by HPLC:

-

Sample Preparation: Prepare a solution of this compound of a known concentration in the solvent or buffer of interest.

-

Incubation: Incubate the solution under the desired conditions (e.g., specific pH, temperature, presence of other reagents).

-

Time-Point Analysis: At various time points, inject an aliquot of the sample into an HPLC system.

-

Chromatographic Separation: Use a suitable reversed-phase column and a mobile phase gradient (e.g., water/acetonitrile with a modifier like trifluoroacetic acid) to separate the parent compound from its degradation products.

-

Detection and Quantification: Monitor the elution profile using a UV or fluorescence detector. The decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products can be used to determine the rate of degradation.[10]

Visualization of Key Processes

Thiol Labeling Reaction

The fundamental application of this compound is its reaction with thiol groups.

Caption: Reaction of this compound with a thiol.

Degradation Pathways

The primary routes of degradation for the maleimide moiety are hydrolysis and retro-Michael reaction.

Caption: Degradation pathways of the maleimide-thiol adduct.

Role in Thiol Detection in a Signaling Context

This compound is a tool to probe the status of thiol-containing molecules, which can be involved in various signaling pathways.

Caption: Use of NAM to detect changes in thiol status in a signaling pathway.

References

- 1. This compound | C17H10N2O2 | CID 3016496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound I CAS#: 49759-20-8 I fluorescent thiol reagent I InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. biotium.com [biotium.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-(9-Acridinyl)maleimide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, experimental applications, and visualization of workflows involving N-(9-Acridinyl)maleimide (NAM), a prominent fluorescent probe for thiol detection and bioconjugation.

Introduction

This compound (NAM) is a valuable chemical tool for researchers in biochemistry, cell biology, and drug development. This technical guide provides a comprehensive overview of its core properties, detailed experimental protocols for its application, and visual representations of relevant workflows and biological pathways. NAM's utility stems from its maleimide (B117702) group, which exhibits high reactivity and specificity towards sulfhydryl (thiol) groups found in cysteine residues of proteins and other biomolecules. Upon reaction, the non-fluorescent NAM molecule forms a stable, highly fluorescent adduct, enabling sensitive detection and quantification.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value |

| CAS Number | 49759-20-8 |

| Molecular Formula | C₁₇H₁₀N₂O₂ |

| Molecular Weight | 274.27 g/mol [1][2][3][4][5][6][7][8][9] |

| Appearance | Yellow to light-yellow solid powder[2] |

| Melting Point | 188-190 °C[1][6] |

| Solubility | Soluble in DMSO, DMF, Chloroform, Methanol[6] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound, including protein labeling and its use as a derivatization agent for HPLC analysis. These protocols are based on established methods for maleimide-based bioconjugation and can be adapted for specific experimental needs.

Protein Labeling with this compound

This protocol outlines the steps for covalently labeling a protein with this compound via its cysteine residues.

Materials:

-

Protein of interest containing at least one cysteine residue

-

This compound (NAM)

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

To ensure the cysteine residues are in their reduced, reactive state, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to the addition of NAM, as it will compete for the maleimide.

-

-

This compound Solution Preparation:

-

Prepare a 10 mM stock solution of NAM in anhydrous DMSO or DMF. This should be done immediately before use.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the NAM stock solution to the protein solution. The optimal ratio may need to be determined empirically for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted NAM and any byproducts by passing the reaction mixture through a size-exclusion chromatography column. Other purification methods such as dialysis or HPLC can also be employed.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the incorporated NAM (excitation ~355 nm, emission ~465 nm).

-

HPLC Analysis of Thiols using this compound Derivatization

This protocol describes the pre-column derivatization of thiol-containing analytes, such as glutathione (B108866) or cysteine, with NAM for subsequent HPLC analysis with fluorescence detection.

Materials:

-

Sample containing thiol analytes

-

This compound (NAM) solution in a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile)

-

Boric acid buffer (0.2 M, pH 8.8)

-

30% NaOH solution

-

HPLC system with a fluorescence detector

-

Reversed-phase HPLC column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Prepare a 1 mM solution of the sample in water.

-

-

Derivatization Reaction:

-

To 2 mL of the sample solution, add 0.4 mL of 30% NaOH solution and 1 mL of 0.2 M boric acid buffer (pH 8.8).

-

Add 0.5 mL of a 10 mM solution of NAM in acetone.

-

Shake the mixture and allow it to react at room temperature for 30 minutes in the dark.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the analytes on a reversed-phase column using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

-

Detect the fluorescently labeled thiols using an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 465 nm.

-

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological signaling pathways are essential for clear communication and understanding in scientific research. The following diagrams were generated using the DOT language of Graphviz.

Caption: A streamlined workflow for the fluorescent labeling of proteins using this compound.

Caption: A conceptual diagram illustrating targeted drug delivery via an antibody-NAM-drug conjugate.

Caption: A diagram of the intrinsic apoptosis pathway highlighting potential sites for NAM labeling of caspases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound I CAS#: 49759-20-8 I fluorescent thiol reagent I InvivoChem [invivochem.com]

- 3. A fluorescent probe designed for studying protein conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fluorescent probe designed for studying protein conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational design of reversible fluorescent probes for live-cell imaging and quantification of fast glutathione dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of N-(9-Acridinyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(9-Acridinyl)maleimide (NAM), a fluorescent thiol reagent. The following sections detail the chemical and physical properties, associated hazards, handling precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow solid organic compound. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for proper storage.

| Property | Value | Reference |

| CAS Number | 49759-20-8 | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 274.27 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow solid powder | [3][5] |

| Melting Point | 188-190 °C | [1][3][5] |

| Boiling Point | 508.2 °C at 760 mmHg | [1][3][5] |

| Density | 1.43 g/cm³ | [1][3][5] |

| Flash Point | 261.2 °C | [1][3][5] |

| Solubility | Soluble in Chloroform, Methanol, and DMSO | [5][6] |

| Storage Temperature | 2-8°C, protect from light | [1][3][7] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for NAM is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed.[8] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[2][7][8] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[2][7][8] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2][8] |

| Carcinogenicity | 1A | H350: May cause cancer.[8] |

| Hazardous to the aquatic environment, short-term (acute) | 1 | H410: Very toxic to aquatic life with long lasting effects.[8] |

Adherence to the following precautionary statements is mandatory when working with this compound:

| Type | Code | Precautionary Statement |

| Prevention | P201 | Obtain special instructions before use.[8] |

| P202 | Do not handle until all safety precautions have been read and understood.[8] | |

| P261 | Avoid breathing dust.[2][8] | |

| P264 | Wash skin thoroughly after handling.[2][7][8] | |

| P270 | Do not eat, drink or smoke when using this product.[8] | |

| P271 | Use only outdoors or in a well-ventilated area.[8] | |

| P273 | Avoid release to the environment.[8] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][7][8] | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[8] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][7] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] | |

| P308 + P313 | IF exposed or concerned: Get medical advice/ attention.[8] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][8] |

| P405 | Store locked up.[2][8] | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[2][8] |

Experimental Protocols: Safe Handling and Emergency Procedures

-

Ventilation: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

-

Containment: Use of a glove box may be appropriate for procedures with a high risk of aerosol generation.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[7][8] Always inspect gloves prior to use and change them frequently, especially after direct contact with the compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[7][8]

-

Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.[7][8]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of dust generation, a NIOSH-approved respirator with an appropriate particulate filter is required.

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately remove all contaminated clothing.[7][8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention from an ophthalmologist.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Visualized Workflows and Relationships

To further aid in the safe handling and understanding of the risks associated with this compound, the following diagrams illustrate key processes and logical relationships.

Caption: Safe handling workflow for this compound.

References

- 1. This compound (NAM) | CAS 49759-20-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C17H10N2O2 | CID 3016496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound I CAS#: 49759-20-8 I fluorescent thiol reagent I InvivoChem [invivochem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Cas 49759-20-8,NAM | lookchem [lookchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Detecting Cysteine in Proteins using N-(9-Acridinyl)maleimide (NAM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Acridinyl)maleimide (NAM) is a valuable tool for the selective detection of cysteine residues in proteins. As a maleimide-based fluorescent probe, NAM itself is essentially non-fluorescent. However, upon reaction with the thiol group of a cysteine residue, it forms a stable thioether bond, resulting in a product that exhibits strong blue fluorescence.[1][2][3][4] This "turn-on" fluorescence property makes NAM a highly sensitive reagent for quantifying and identifying accessible cysteine residues in various applications, including proteomics, drug discovery, and studies of protein structure and function.

The maleimide (B117702) group of NAM reacts specifically with the sulfhydryl group of cysteine at a near-neutral pH (6.5-7.5), minimizing off-target reactions with other amino acid residues such as lysine, which can occur at higher pH levels.[5] This high selectivity is crucial for accurate protein analysis.

These application notes provide detailed protocols for using NAM to label and detect cysteine in proteins, summarize key quantitative data, and present visual workflows and the underlying chemical principles.

Data Presentation

The following tables summarize the key quantitative parameters of this compound for the detection of cysteine in proteins.

| Parameter | Value | References |

| Excitation Wavelength (Ex) | < 380 nm (UV) | [1] |

| Emission Wavelength (Em) | 451-495 nm (Blue) | [1] |

| Molecular Weight | 274.28 g/mol | [3] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Specificity | High for thiol groups (cysteine) at pH 6.5-7.5 | [5] |

| Labeling Efficiency (General Maleimides) | 70-90% | [6] |

| Detection Limit (General Maleimide Probes) | As low as 2% free sulfhydryl (0.02 mol SH/mol protein) | [7][8][9] |

Table 1: Physicochemical and Spectroscopic Properties of this compound.

| Property | Description |

| Reaction Principle | Michael addition of the cysteine thiol to the maleimide double bond, forming a stable thioether linkage. |

| Fluorescence | NAM is non-fluorescent; the NAM-cysteine adduct is highly fluorescent. |

| Advantages | High selectivity for thiols, "turn-on" fluorescence for low background, stable adduct formation. |

| Considerations | Requires reduced cysteine residues for reaction; potential for maleimide hydrolysis at high pH. |

Table 2: Reaction Characteristics of this compound with Cysteine.

Experimental Protocols

Protocol 1: General Labeling of Proteins with this compound

This protocol outlines the fundamental steps for labeling purified proteins with NAM.

Materials:

-

Protein of interest containing cysteine residues

-

This compound (NAM)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other suitable non-thiol containing buffer (e.g., HEPES, Tris)

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction of disulfide bonds

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to the addition of NAM, as it will compete for the labeling reagent. TCEP does not need to be removed.

-

-

NAM Stock Solution Preparation:

-

Prepare a 10 mM stock solution of NAM in anhydrous DMSO or DMF. Protect the solution from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the NAM stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of approximately 10 mM to consume any unreacted NAM.

-

-

Purification:

-

Remove the excess, unreacted NAM and quenching reagent by size-exclusion chromatography or dialysis.

-

-

Analysis:

-

The labeled protein can now be analyzed by various methods, including fluorescence spectroscopy (Ex: ~365 nm, Em: ~470 nm), SDS-PAGE with fluorescence imaging, or mass spectrometry.

-

Protocol 2: Determination of Free Thiol Content in a Protein Sample

This protocol describes how to use NAM to quantify the number of accessible cysteine residues in a protein sample.

Materials:

-

Same as Protocol 1

-

Fluorometer or fluorescence plate reader

-

Cysteine or a standard thiol-containing compound for generating a standard curve

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of known concentrations of a standard thiol compound (e.g., L-cysteine) in the reaction buffer.

-

Add a saturating concentration of NAM (e.g., 100-fold molar excess) to each standard solution.

-

Incubate for 2 hours at room temperature, protected from light.

-

Measure the fluorescence intensity of each standard at the optimal excitation and emission wavelengths.

-

Plot the fluorescence intensity versus the thiol concentration to generate a standard curve.

-

-

Labeling of the Protein Sample:

-

Prepare the protein sample as described in Protocol 1 (steps 1 and 2).

-

Add a saturating concentration of NAM to the protein solution and incubate as described above.

-

-

Fluorescence Measurement and Quantification:

-

Measure the fluorescence intensity of the labeled protein sample.

-

Using the standard curve, determine the concentration of thiols in the protein sample.

-

Calculate the moles of thiol per mole of protein to determine the number of labeled cysteine residues.

-

Visualizations

Reaction of NAM with Cysteine

Caption: Reaction of NAM with a protein cysteine residue.

Experimental Workflow for Cysteine Detection

Caption: General workflow for protein cysteine labeling with NAM.

Signaling Pathway: Probing Redox-Sensitive Cysteines

Maleimide-based probes are instrumental in redox proteomics to identify proteins with cysteines that are susceptible to oxidation under conditions of cellular stress. While specific studies detailing the use of NAM in this context are emerging, the general principle involves a differential labeling strategy.

Caption: Probing cysteine oxidation in signaling pathways.

Applications in Drug Development

The unique reactivity of cysteine makes it a key target in drug development, particularly for covalent inhibitors. Maleimide-containing compounds are frequently used to target and covalently bind to specific cysteine residues in proteins of interest.[10][11]

NAM and similar fluorescent maleimide probes can be employed in several stages of the drug development process:

-

Target Identification and Validation: To identify accessible and reactive cysteine residues in a target protein that could serve as potential sites for covalent drug binding.

-

High-Throughput Screening (HTS): In competition-based assays, a library of compounds can be screened for their ability to bind to a target cysteine, thereby preventing the subsequent labeling by NAM. A decrease in the fluorescence signal would indicate a successful "hit".

-

Mechanism of Action Studies: To confirm that a cysteine-targeting drug binds to its intended residue within a complex biological sample.

Logical Relationship: NAM in a Competition-Based Drug Screening Assay

Caption: Use of NAM in a competitive drug screening assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound I CAS#: 49759-20-8 I fluorescent thiol reagent I InvivoChem [invivochem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 9. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-(9-Acridinyl)maleimide: A Versatile Probe for Elucidating Protein Conformational Dynamics

Abstract